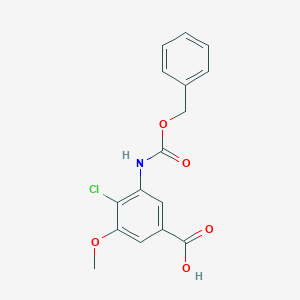

![molecular formula C7H10N2O2 B2986203 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine CAS No. 1477874-55-7](/img/structure/B2986203.png)

6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

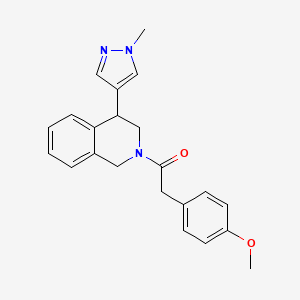

“6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .

Synthesis Analysis

A simple and efficient method for the synthesis of a series of 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-one derivatives starting from 5-carboalkoxy-2,3-dihydropyranone (5-CDHPs) has been developed . Another method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives .Molecular Structure Analysis

The molecular structure of this compound includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Chemical Reactions Analysis

The chemical reactivity of this compound has been studied in the presence of some bielectrophiles, namely 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate .Physical And Chemical Properties Analysis

This compound has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 76 Å2, and a polarizability of 16.2±0.5 10-24 cm3 . It also has a surface tension of 67.0±3.0 dyne/cm and a molar volume of 112.3±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Isoxazole Derivatives

Isoxazoles are important heterocyclic compounds with various biological activities. The compound can be used to synthesize a range of 3-alkenyl-4-oxo-6,7-dihydro-4H-pyrano[3,4-d]isoxazole derivatives . These derivatives are prepared by reacting hydroxylamine with pyran derivatives, which could lead to potential applications in pharmaceutical drug development due to their structural similarity to several bioactive molecules .

Intramolecular Nitrile Oxide Cycloaddition

The compound serves as a precursor in the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction is a key step in the synthesis of novel pyrazolo and pyrano oxazole ring systems. Such systems have applications in the development of new materials and drugs due to their unique structural properties .

Precursors for Chromene Synthesis

4H,8H-Pyrano[2,3-f]chromene-4,8-diones: are versatile precursors for synthesizing various heterocyclic compounds. The compound can be transformed into isoxazole when reacted with hydroxylamine, leading to the synthesis of chromene derivatives with potential applications in medicinal chemistry .

Green Chemistry Applications

In the field of green chemistry, this compound could be used in the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. These derivatives are synthesized using energy-efficient techniques and benign catalysts, contributing to environmentally friendly chemical processes .

Anticancer Research

Derivatives of the compound have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 and HCT116. This suggests potential applications in anticancer research, where these derivatives could be developed as novel therapeutic agents .

Diagnostic Applications

The compound has been used in the synthesis of 3H-pyrano[4,3-c]isoxazol-3-ones , which have been tested in diagnostic applications. Specifically, they have been used to produce monoclonal antibodies against major outer membrane proteins of pathogenic bacteria, indicating their use in the development of diagnostic assays .

Direcciones Futuras

The results obtained from in vitro, in vivo, and in silico studies reveal that 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-ones class of compounds are lead molecules for further development as pathogen-specific anti-leptospiral agents . This suggests potential future directions in the development of new therapeutics for leptospirosis.

Propiedades

IUPAC Name |

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHXXVUSVZVCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1ON=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine | |

CAS RN |

1477874-55-7 |

Source

|

| Record name | {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

amine hydrochloride](/img/structure/B2986128.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one](/img/structure/B2986129.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2986137.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)